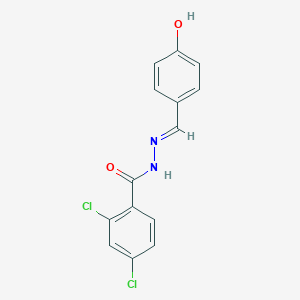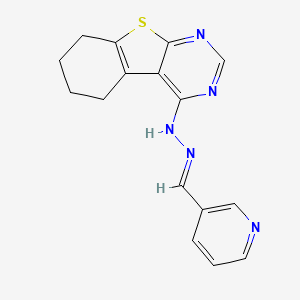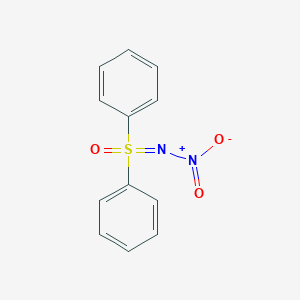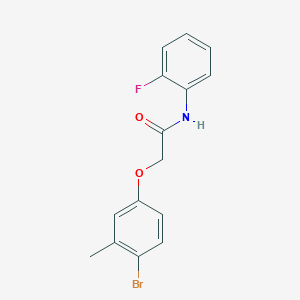![molecular formula C23H20N8O6 B11109960 N-(furan-3-ylmethyl)-N'-(4-methoxyphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11109960.png)
N-(furan-3-ylmethyl)-N'-(4-methoxyphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-[(3-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of benzodioxole, triazine, and hydrazone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-[(3-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Formation of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE: This can be achieved by nitration of 1,3-benzodioxole followed by formylation.
Synthesis of 4-[(3-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZINE: This involves the reaction of 3-furylmethylamine and 4-methoxyaniline with cyanuric chloride under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE with the triazine derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This typically involves the use of automated reactors and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzodioxole and triazine moieties can undergo various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted benzodioxole and triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its structural features.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of cancer research.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The nitro group can participate in redox reactions, while the triazine and hydrazone moieties can form hydrogen bonds and other interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and other biological targets.
Comparación Con Compuestos Similares
Similar Compounds
6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE: Shares the benzodioxole and nitro functionalities.
4-[(3-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZINE: Shares the triazine and amino functionalities.
Uniqueness
The combination of benzodioxole, triazine, and hydrazone moieties in a single molecule is unique and provides a distinct set of chemical and biological properties. This makes the compound particularly valuable for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C23H20N8O6 |
|---|---|
Peso molecular |
504.5 g/mol |
Nombre IUPAC |
6-N-(furan-3-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20N8O6/c1-34-17-4-2-16(3-5-17)26-22-27-21(24-10-14-6-7-35-12-14)28-23(29-22)30-25-11-15-8-19-20(37-13-36-19)9-18(15)31(32)33/h2-9,11-12H,10,13H2,1H3,(H3,24,26,27,28,29,30)/b25-11+ |
Clave InChI |
FCAQYGUKBNQOGV-OPEKNORGSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=COC=C3)N/N=C/C4=CC5=C(C=C4[N+](=O)[O-])OCO5 |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=COC=C3)NN=CC4=CC5=C(C=C4[N+](=O)[O-])OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11109893.png)
![4-Tert-butyl-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11109895.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide](/img/structure/B11109898.png)
![3-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11109899.png)
![N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11109902.png)
![N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11109909.png)

-lambda~5~-phosphane](/img/structure/B11109913.png)
![Pentane-1,5-diyl bis[3-chloro-5-(4-methoxyphenoxy)-1,2-thiazole-4-carboxylate]](/img/structure/B11109917.png)


![4-nitro-2-[(E)-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11109926.png)

